REACTION_CXSMILES
|
[I-].[CH3:2][S+](C)C.[H-].[Na+].[CH3:8][C:9]1[S:10][CH:11]=[C:12]([CH:14]=[O:15])[N:13]=1.O>CS(C)=O.CS(C)=O.O1CCCC1.O1CCCC1>[CH3:8][C:9]1[S:10][CH:11]=[C:12]([CH:14]2[O:15][CH2:2]2)[N:13]=1 |f:0.1,2.3,7.8|
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Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](C)C
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
dimethyl sulphoxide tetrahydrofuran
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C.O1CCCC1
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=C(N1)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise to a stirred solution, which
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal phase is extracted
|
Type
|
STIRRING
|
Details
|
by shaking 2× with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil is purified on a silica gel column
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
CC=1SC=C(N1)C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |